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Compound of Interest

Compound Name: 4-(Phenoxymethyl)benzaldehyde

CAS No.: 2683-70-7

Cat. No.: B1315363

. J

Precision Stoichiometry, Synthesis, and Application in
Drug Discovery
Part 1: Molecular Identity & Physicochemical Core

In the context of stoichiometric precision required for library synthesis, the molecular weight of
4-(Phenoxymethyl)benzaldehyde is the fundamental constant governing yield calculations.
Unlike its isomer 4-benzyloxybenzaldehyde, this molecule features a phenoxymethyl motif (Ph-
O-CHz-Ar), imparting distinct lipophilicity and metabolic stability profiles.

Physicochemical Data Table
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Specification

Notes

Chemical Name

4-
(Phenoxymethyl)benzaldehyde

IUPAC

Distinct from 4-

CAS Registry Number 2683-70-7 benzyloxybenzaldehyde (CAS
4397-53-9)

Molecular Formula C14H1202

Molecular Weight (Average) 212.24 g/mol Used for bulk stoichiometry

Monoisotopic Mass

212.0837 g/mol

Essential for High-Res MS
(HRMS) confirmation

SMILES

O=Cclccc(COc2ccecec2)ccl

INChl Key

QWLHJVDRPZNVBS-
UHFFFAOYSA-N

Physical State

Solid (Crystalline)

Typically off-white to pale

yellow needles

Melting Point

58-62 °C

Literature range varies by

purity

Structural Significance

The molecule consists of two aromatic rings linked by an oxymethylene bridge.

o The Aldehyde Handle: Positioned at the para position, it serves as a reactive electrophile for

reductive aminations, Wittig olefinations, or heterocycle formation (e.g., benzimidazoles).

o The Ether Linker: The -CHz2-O- linkage introduces a rotational degree of freedom distinct

from direct biaryl ethers, affecting the binding pocket fit in kinase or receptor targets.

Part 2: Synthesis Protocol (Williamson Ether

Strategy)
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The most robust route to 4-(Phenoxymethyl)benzaldehyde avoids the oxidation of alcohols,
which can lead to over-oxidation to carboxylic acids. Instead, we utilize a nucleophilic
substitution between phenol and a halomethylbenzaldehyde.

Reaction Scheme
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Figure 1: Nucleophilic substitution pathway via Williamson Ether Synthesis.

Step-by-Step Protocol

Objective: Synthesize 10.0 g of 4-(Phenoxymethyl)benzaldehyde.
Reagents:
e Phenol: 4.5 g (47.8 mmol, 1.05 equiv)

e 4-(Bromomethyl)benzaldehyde: 9.05 g (45.5 mmol, 1.0 equiv) — Note: Ensure this starting
material is free of 4-methylbenzaldehyde impurities.

o Potassium Carbonate (K2CO3): 9.4 g (68.0 mmol, 1.5 equiv) — Anhydrous, freshly ground.
o Potassium lodide (KI): 0.1 equiv (Catalytic, optional to accelerate reaction).
e Solvent: Acetone (100 mL, HPLC Grade) or DMF (for faster kinetics).

Procedure:
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e Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve
Phenol (4.5 g) in Acetone (100 mL). Add K2COs (9.4 g). Stir at room temperature for 15
minutes to generate the phenoxide anion.

o Addition: Add 4-(Bromomethyl)benzaldehyde (9.05 g) portion-wise. If using the catalytic
method, add Kl (750 mg) now.

o Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C) for
4—6 hours.

o IPC (In-Process Control): Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde starting
material (Rf ~0.6) should disappear; product appears at Rf ~0.5.

o Workup:

o Cool reaction to room temperature.[1]

o

Filter off inorganic salts (KBr, excess K2CO3).

[¢]

Concentrate the filtrate in vacuo.[1][2]

[¢]

Redissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to
remove unreacted phenol.

o

Wash with Brine, dry over Na2SOa4, and concentrate.[3]

 Purification: Recrystallize from minimal hot Ethanol or purify via flash chromatography (SiOz,
0-20% EtOAc in Hexanes).

Part 3: Analytical Validation (Self-Validating System)

Trustworthiness in chemical identity relies on orthogonal validation. Do not proceed to
biological assays without confirming these spectral signatures.

Proton NMR (*H NMR) - 400 MHz, CDCl3

The spectrum must show a distinct singlet for the aldehyde and a singlet for the methylene
linker.
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. e . . Structural
Shift (6 ppm) Multiplicity Integration Assignment .
Insight
Confirms
10.02 Singlet (s) 1H -CHO oxidation state
(Aldehyde).
Electron-
Doublet (d, J=8.1 Ar-H (Ortho to withdrawing
7.91 2H
Hz) CHO) effect of
Carbonyl.
Doublet (d, J=8.1 Ar-H (Meta to
7.60 2H
Hz) CHO)
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7.30-7.00 Multiplet (m) 5H Phenoxy Ar-H mono-substituted
benzene pattern.
Critical
) Diagnostic Peak.
5.15 Singlet (s) 2H -CH2-O-

Confirming ether

linkage.

Mass Spectrometry (LC-MS)

e Method: ESI (Positive Mode).

o Observation: The aldehyde functionality often hydrates or forms hemiacetals in methanol, but
the parent ion is usually visible.

e Target Mass: [M+H]* = 213.25 Da.

o Fragment: Loss of the phenoxy group may show a tropylium-like cation at m/z ~119.

Part 4: Applications in Drug Discovery

This molecule is not merely a reagent; it is a scaffold for Fragment-Based Drug Design (FBDD).
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Workflow: From Reagent to Lead Compound
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Figure 2: Synthetic divergence from the aldehyde handle.

Case Study: PRMTS5 Inhibitors

Recent medicinal chemistry campaigns (e.g., W02014128465) utilize 4-
(phenoxymethyl)benzaldehyde as a precursor. The aldehyde is reacted with diamines to form
benzimidazole cores, where the phenoxymethyl tail occupies a hydrophobic pocket in the
Protein Arginine Methyltransferase 5 (PRMT5) enzyme, enhancing potency.
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Disclaimer: All synthesis protocols should be performed in a fume hood by trained personnel
wearing appropriate PPE. The molecular weights provided are average values based on
standard IUPAC atomic weights.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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